molecular formula C12H6Cl2F2S2 B2566445 Bis(2-chloro-4-fluorophenyl) disulfide CAS No. 132243-22-2

Bis(2-chloro-4-fluorophenyl) disulfide

Cat. No.: B2566445
CAS No.: 132243-22-2
M. Wt: 323.2
InChI Key: ORLZKWMDLURDCE-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-fluorophenyl) disulfide is a chemical compound belonging to the class of aromatic sulfides. The molecular formula of this compound is C12H6Cl2F2S2, and it has a molecular weight of 323.2 g/mol.

Preparation Methods

Bis(2-chloro-4-fluorophenyl) disulfide can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloro-4-fluorophenylthiol. This reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . Another method involves the reaction of 2-chloro-4-fluorophenyl iodide with elemental sulfur in the presence of a catalyst such as copper oxide nanopowder under microwave irradiation .

Chemical Reactions Analysis

Bis(2-chloro-4-fluorophenyl) disulfide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Bis(2-chloro-4-fluorophenyl) disulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-fluorophenyl) disulfide involves its interaction with various molecular targets and pathways. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Bis(2-chloro-4-fluorophenyl) disulfide can be compared with other similar compounds such as:

    Bis(4-chlorophenyl) disulfide: This compound has similar chemical properties but lacks the fluorine atoms, which can affect its reactivity and biological activity.

    Bis(2-fluorophenyl) disulfide: This compound has fluorine atoms but lacks the chlorine atoms, which can also influence its chemical and biological properties.

    Bis(4-fluorophenyl) disulfide: This compound has fluorine atoms in the para position, which can result in different reactivity compared to this compound.

Properties

IUPAC Name

2-chloro-1-[(2-chloro-4-fluorophenyl)disulfanyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2S2/c13-9-5-7(15)1-3-11(9)17-18-12-4-2-8(16)6-10(12)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLZKWMDLURDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)SSC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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